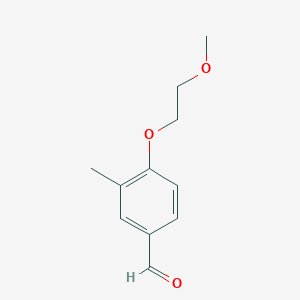

4-(2-Methoxyethoxy)-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

820237-07-8 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-(2-methoxyethoxy)-3-methylbenzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-9-7-10(8-12)3-4-11(9)14-6-5-13-2/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

ZVPXZQWSOSNDLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCCOC |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methoxyethoxy 3 Methylbenzaldehyde

Established Reaction Pathways and Mechanistic Considerations

The formation of 4-(2-methoxyethoxy)-3-methylbenzaldehyde is accomplished through several established chemical reactions. These pathways leverage well-understood mechanisms to construct the target molecule from simpler, commercially available starting materials.

The most direct and widely utilized method for synthesizing this compound is the O-alkylation of a corresponding substituted hydroxybenzaldehyde. This pathway is a specific application of the Williamson ether synthesis.

The reaction typically starts with 4-hydroxy-3-methylbenzaldehyde (B106927) as the phenolic substrate. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkylating agent, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl chloride, in a nucleophilic substitution reaction (SN2) to form the desired ether linkage. masterorganicchemistry.com

General Reaction Scheme: Starting Material: 4-hydroxy-3-methylbenzaldehyde Alkylating Agent: 1-bromo-2-methoxyethane (or similar 2-methoxyethyl halide) Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (B78521) (NaOH). semanticscholar.orggoogle.comnih.gov Product: this compound

The mechanism involves the abstraction of the acidic phenolic proton by the base, creating a resonance-stabilized phenoxide. The resulting anion's oxygen atom then acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the halide leaving group to yield the final ether product. The choice of a relatively non-bulky primary alkyl halide is crucial as the reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. masterorganicchemistry.com Syntheses of similar alkoxybenzaldehydes frequently employ this direct O-alkylation method with various alkyl halides in the presence of a base. semanticscholar.org

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically catalyzed by a base, such as sodium hydroxide. gordon.edursc.org The mechanism involves the formation of an enolate ion from the carbonyl compound with α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. jove.com

While the Claisen-Schmidt condensation is a powerful tool for forming carbon-carbon bonds and synthesizing larger molecules like chalcones and dibenzylideneacetone, it is not a direct pathway for the synthesis of this compound itself. wikipedia.orgresearchgate.net This is because the reaction's purpose is to modify the aldehyde group by extending the carbon chain, rather than creating the substituted benzaldehyde (B42025) ring. The target molecule, this compound, would instead serve as a substrate in a Claisen-Schmidt condensation, reacting with a ketone (like acetone) or another enolizable aldehyde to produce a more complex α,β-unsaturated carbonyl compound. gordon.edujove.com Therefore, this condensation approach is relevant to the reactivity of the target compound, but not its primary synthesis.

Acid-catalyzed reactions can also be employed in the synthesis of ethers, although they are less common for this specific transformation than base-mediated alkylation. One potential pathway involves the reaction of an aldehyde with an alcohol under acidic conditions. rsc.org For instance, a precursor aldehyde could react with 2-methoxyethanol (B45455) in the presence of a strong acid catalyst. This type of reaction, however, typically leads to the formation of an acetal, where the carbonyl group is protected, rather than forming an ether at the phenolic hydroxyl position. researchgate.net

A more relevant acid-catalyzed approach would be the dehydration of a precursor alcohol. However, constructing the specific ether linkage of this compound through this route is complex and not synthetically straightforward compared to the Williamson ether synthesis. Therefore, while acid catalysis is fundamental in many organic transformations involving aldehydes and alcohols, its application in the primary synthesis of this specific aryl ether is limited. rsc.orgresearchgate.net

Optimization of Synthetic Conditions and Yields

To maximize the efficiency and output of the synthesis of this compound, particularly via the preferred alkylation pathway, careful optimization of reaction conditions is essential.

The choice of solvent is critical in the Williamson ether synthesis as it influences the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred because they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the phenoxide anion, leaving it more available to act as a nucleophile.

Commonly used solvents for similar alkylations of hydroxybenzaldehydes include acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN). semanticscholar.orgnih.gov The selection depends on the specific base and reactants used, as well as the desired reaction temperature. For instance, acetone is often used with potassium carbonate, as it allows for heating to reflux to increase the reaction rate. semanticscholar.org The use of an appropriate solvent ensures that the reactants remain in solution and can interact effectively, leading to higher conversion and yield. researchgate.netresearchgate.net

| Solvent | Type | Typical Rationale for Use in Alkylation |

|---|---|---|

| Acetone | Polar Aprotic | Good solubility for reactants, suitable boiling point for reflux with K₂CO₃. semanticscholar.org |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, excellent solvating power for ionic intermediates. nih.gov |

| Acetonitrile (CH₃CN) | Polar Aprotic | Effective for SN2 reactions, often used with cesium bases. nih.gov |

| Ethanol (B145695) | Polar Protic | Can be used, but may lead to side reactions and slower rates due to solvation of the nucleophile. masterorganicchemistry.com |

In the context of the primary alkylation pathway, the "catalyst" is typically a stoichiometric or excess amount of base used to deprotonate the phenol (B47542). The choice of base significantly impacts the reaction's efficiency.

Bases: Stronger bases can lead to faster deprotonation but may also promote side reactions. Weaker bases require more forcing conditions. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium hydroxide (KOH), and sodium hydroxide (NaOH). google.comnih.gov Cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃), have been shown to be particularly effective in achieving high regioselectivity and yields in the alkylation of dihydroxybenzaldehydes, which suggests they could be highly effective for this synthesis as well. nih.gov

Phase-Transfer Catalysts: To improve reactions in biphasic systems (e.g., an aqueous base with an organic solvent), a phase-transfer catalyst (PTC) can be added. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) or iodide (TBAI) facilitate the transfer of the hydroxide or phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.

| Base/Catalyst System | Role | Typical Conditions |

|---|---|---|

| Potassium Carbonate (K₂CO₃) | Base | Used in excess in a polar aprotic solvent like acetone or DMF, often with heating. semanticscholar.org |

| Cesium Bicarbonate (CsHCO₃) | Base | Reported to provide excellent yields and regioselectivity in acetonitrile at elevated temperatures. nih.gov |

| Sodium Hydroxide (NaOH) | Base | A strong, inexpensive base often used in aqueous or biphasic systems. google.com |

| Tetrabutylammonium Iodide (TBAI) | Co-catalyst (PTC) | Added in catalytic amounts to biphasic systems to enhance reaction rates. organic-chemistry.org |

Temperature and Pressure Influence on Reaction Efficiency

The synthesis of the ether bond in this compound would most commonly be achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this case, the reaction would be between the sodium or potassium salt of 4-hydroxy-3-methylbenzaldehyde and a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride).

Temperature: The reaction rate of the Williamson ether synthesis is highly dependent on temperature. wikipedia.orgmasterorganicchemistry.com Typically, these reactions are conducted at elevated temperatures, often ranging from 50 to 100 °C, to ensure a reasonable reaction time of 1 to 8 hours. wikipedia.org The specific temperature is a critical parameter to optimize; insufficient heat can lead to a slow or incomplete reaction, while excessive temperatures might promote side reactions, such as elimination, or cause decomposition of the starting materials or products. For industrial-scale production of similar alkyl aryl ethers, temperatures can be significantly higher, sometimes exceeding 300 °C in pressurized systems to enhance the reactivity of less potent alkylating agents. researchgate.net

Pressure: Standard laboratory-scale Williamson ether syntheses are typically conducted at atmospheric pressure. The reaction mechanism does not involve gaseous intermediates or significant volume changes, making pressure a less critical variable for influencing reaction efficiency. However, in large-scale industrial processes, particularly those run at temperatures above the solvent's boiling point, the reaction would be performed in a sealed reactor under pressure to maintain the solvent in a liquid phase. researchgate.net

Table 1: General Parameters for Williamson Ether Synthesis of Aryl Ethers

| Parameter | Typical Range/Condition | Influence on Efficiency |

|---|---|---|

| Temperature | 50 - 100 °C (Lab Scale) | Increases reaction rate; requires optimization to avoid side reactions. |

| Pressure | Atmospheric | Generally has minimal influence on reaction kinetics. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solubilizes reactants and facilitates the SN2 mechanism. wikipedia.org |

| Base | Strong base (e.g., NaH, K₂CO₃) | Deprotonates the phenol to form the reactive nucleophile. |

Advanced Synthetic Techniques and Sustainable Approaches

Modern organic synthesis increasingly focuses on developing more efficient, safer, and environmentally friendly methods. Advanced techniques like flow chemistry and chemoenzymatic strategies, along with sophisticated catalytic systems, represent the forefront of sustainable chemical manufacturing.

Flow Chemistry and Continuous Manufacturing Methods

Flow chemistry, where a reaction is performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility. beilstein-journals.org

For the synthesis of this compound, a flow chemistry setup could be designed for the Williamson ether synthesis step. A solution of the deprotonated 4-hydroxy-3-methylbenzaldehyde and a solution of 2-methoxyethyl halide would be pumped from separate reservoirs, combined at a T-mixer, and then passed through a heated tubular or microchip reactor. The precise control over temperature and residence time (the time reactants spend in the reactor) allows for fine-tuning the reaction to maximize yield and minimize impurity formation. acs.org This approach is highly scalable; increasing production volume is a matter of running the system for a longer duration rather than using larger, more hazardous reaction vessels. beilstein-journals.org

Table 2: Conceptual Flow Chemistry Setup for Synthesis

| Component | Description | Purpose |

|---|---|---|

| Syringe Pumps | Two pumps for precise fluid delivery. | Control stoichiometry and flow rate. |

| T-Mixer | A junction to combine reactant streams. | Ensures rapid and efficient mixing of reactants. |

| Reactor Coil | A heated tube (e.g., PFA, stainless steel). | Provides the necessary temperature and residence time for the reaction to occur. |

| Back-Pressure Regulator | Maintains pressure in the system. | Allows for heating solvents above their atmospheric boiling points safely. |

| Collection Vessel | A flask to collect the product stream. | Gathers the continuous output for subsequent workup or purification. |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis integrates the high selectivity of enzymes with the versatility of traditional chemical reactions. While no specific enzymatic methods have been reported for the synthesis of this compound, one could hypothetically envision their application. For instance, enzymes such as laccases or peroxidases could be used in the synthesis of the phenolic precursor, 4-hydroxy-3-methylbenzaldehyde, from simpler phenols. Alternatively, specialized enzymes could potentially catalyze the formation of the ether linkage under milder conditions than the classical Williamson synthesis, reducing energy consumption and the need for harsh bases. This area remains a field of active research with the potential to offer greener synthetic routes in the future.

Palladium- and Copper-Catalyzed Coupling Reactions in Precursor Synthesis

The synthesis of the core aromatic structure or the ether linkage itself can be achieved using powerful transition-metal-catalyzed cross-coupling reactions. These methods are particularly valuable for constructing the precursors to this compound.

Palladium-Catalyzed Reactions: Palladium catalysts are exceptionally versatile for forming carbon-carbon and carbon-heteroatom bonds. scite.ai The Buchwald-Hartwig amination, and its C-O coupling variant, allows for the formation of aryl ethers from aryl halides or triflates and alcohols. google.com This method could be an alternative to the Williamson synthesis, potentially offering different substrate scope and milder conditions. nih.govrsc.org Furthermore, reactions like the Suzuki or Negishi coupling could be used to construct the substituted benzene (B151609) ring of a precursor, for example, by coupling a boronic acid with a halide to form the 3-methyl-4-methoxyphenyl scaffold, which could then be demethylated and etherified. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a classical and cost-effective method for forming C-O bonds to create aryl ethers. organic-chemistry.org Modern advancements have led to the development of highly active copper-ligand systems that can catalyze the coupling of aryl halides with a wide range of alcohols under milder conditions than traditional methods. nih.gov These reactions are highly relevant for synthesizing precursors or the final ether product itself and are often complementary to palladium-catalyzed systems. organic-chemistry.orgnih.gov

Chemical Reactivity and Transformation Studies of 4 2 Methoxyethoxy 3 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key reactive center in 4-(2-Methoxyethoxy)-3-methylbenzaldehyde, susceptible to both oxidation and reduction, which allows for its conversion into a range of other functional groups.

Oxidation Pathways and Product Characterization

The oxidation of the aldehyde moiety in this compound leads to the formation of the corresponding carboxylic acid, 4-(2-Methoxyethoxy)-3-methylbenzoic acid. This transformation is a common and important reaction in organic synthesis.

The oxidation of aldehydes, including substituted benzaldehydes, can proceed through various mechanisms, often involving electrophilic attack on the aldehyde. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general principles of aldehyde oxidation can be applied.

One common method for the oxidation of benzaldehydes is the use of potassium permanganate (B83412) (KMnO4) under phase transfer catalysis conditions. In this process, the permanganate ion, transferred to the organic phase, acts as the powerful oxidizing agent. rasayanjournal.co.injocpr.comsemanticscholar.orgresearchgate.net The reaction typically involves the formation of a manganate (B1198562) ester intermediate, which then collapses to yield the carboxylic acid. The mechanism is thought to involve a hydride transfer from the aldehyde to the permanganate. iosrjournals.org

Another well-established method is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. organic-chemistry.orgwikipedia.org The mechanism involves the formation of a chromate (B82759) ester from the aldehyde hydrate, which is in equilibrium with the aldehyde in the aqueous acidic medium. This ester then undergoes elimination to form the carboxylic acid. libretexts.orgyoutube.com The reaction is generally rapid and gives high yields. wikipedia.org

Table 1: Common Oxidizing Agents for the Conversion of Benzaldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Mechanistic Features |

| Potassium Permanganate (KMnO₄) | Phase transfer catalysis, non-polar solvents | Formation of a manganate ester intermediate. rasayanjournal.co.injocpr.comsemanticscholar.orgresearchgate.netiosrjournals.org |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Aqueous acetone (B3395972), 0-25°C | Formation of a chromate ester from the aldehyde hydrate. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com |

The characterization of the resulting carboxylic acid would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton signal, and Infrared (IR) spectroscopy to observe the characteristic carbonyl stretch of the carboxylic acid. Melting point determination would also be a crucial step in product identification. semanticscholar.org

Reduction Reactions and Stereochemical Control

The reduction of the aldehyde group in this compound provides access to the corresponding primary alcohol, 4-(2-Methoxyethoxy)-3-methylbenzyl alcohol. This transformation is a fundamental process in organic synthesis.

The selective reduction of aldehydes to primary alcohols can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comwikipedia.org The reduction of benzaldehydes with NaBH4 is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.comugm.ac.id The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com

Catalytic hydrogenation is another effective method for the reduction of aldehydes. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. arkat-usa.orgmdpi.com This method is often considered a "green" alternative as it typically produces water as the only byproduct.

Table 2: Common Reducing Agents for the Conversion of Benzaldehydes to Benzyl (B1604629) Alcohols

| Reducing Agent | Typical Conditions | Key Features |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol solvent, room temperature | Mild and selective for aldehydes and ketones. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, Pt, or Ni catalyst, various solvents and pressures | "Green" method with high efficiency. arkat-usa.orgmdpi.com |

Stereochemical control is not a factor in the reduction of this compound to the corresponding primary alcohol, as the product is achiral.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. In the case of this compound, this reaction would involve the initial formation of an imine or iminium ion with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

The Eschweiler-Clarke reaction is a specific type of reductive amination used to methylate primary or secondary amines using formaldehyde (B43269) and formic acid. wikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.netjk-sci.com While this specific reaction uses formaldehyde, the general principle of reductive amination can be applied with other aldehydes and amines. A variety of reducing agents can be employed in reductive amination, including sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. arkat-usa.orgrsc.orgresearchgate.netresearchgate.net The choice of reducing agent and reaction conditions can influence the outcome and efficiency of the reaction.

For example, the reductive amination of benzaldehyde (B42025) with aniline (B41778) derivatives has been reported, highlighting the broad applicability of this reaction. rsc.orgresearchgate.netresearchgate.net It is expected that this compound would undergo similar transformations with various primary and secondary amines to yield a diverse range of substituted benzylamines, which are valuable building blocks in medicinal chemistry and materials science.

Nucleophilic Addition Reactions to the Carbonyl Center

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is highly susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Aldehydes readily react with alcohols under acidic conditions to form acetals, which serve as valuable protecting groups due to their stability in neutral and basic media. libretexts.orglibretexts.org The reaction proceeds via the initial formation of a hemiacetal, which then reacts with a second equivalent of the alcohol to yield the acetal, with the concurrent elimination of water. libretexts.org

For this compound, this reaction can be carried out with simple alcohols or diols to form acyclic or cyclic acetals, respectively. The use of a diol such as ethylene (B1197577) glycol is often favored as the intramolecular cyclization results in a thermodynamically stable five-membered ring (a 1,3-dioxolane), driving the equilibrium toward the product. libretexts.orgchemistrysteps.com An acid catalyst is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. libretexts.orgopenstax.org To ensure high yields, the water generated during the reaction is typically removed, often by azeotropic distillation.

| Reactant | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| This compound | Methanol (2 equiv.) | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | 1-(Dimethoxymethyl)-4-(2-methoxyethoxy)-3-methylbenzene |

| Ethylene Glycol (1 equiv.) | Acid catalyst (e.g., TsOH), Toluene, Dean-Stark trap | 2-(4-(2-Methoxyethoxy)-3-methylphenyl)-1,3-dioxolane |

Olefination reactions provide a powerful method for converting carbonyl compounds into alkenes, forming a new carbon-carbon double bond with high regiocontrol. libretexts.org The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone strategies for this transformation.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. libretexts.orglibretexts.org The stereochemical outcome of the reaction with an aldehyde like this compound depends on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (e.g., an ester), are less reactive and generally yield the thermodynamically more stable (E)-alkene. organic-chemistry.org Conversely, non-stabilized ylides (e.g., with alkyl substituents) are more reactive and typically favor the formation of the (Z)-alkene. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react readily with aldehydes. wikipedia.org A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, particularly with aromatic aldehydes. nrochemistry.comresearchgate.net Furthermore, the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. chem-station.com

| Reaction Type | Reagent | Base | Expected Major Product Stereoisomer | Product Name Example |

|---|---|---|---|---|

| Wittig (non-stabilized ylide) | Methyltriphenylphosphonium bromide | n-BuLi | (Z)-isomer (not applicable for terminal alkene) | 1-(2-Methoxyethoxy)-2-methyl-4-vinylbenzene |

| Wittig (stabilized ylide) | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | NaH | (E)-isomer | Ethyl (E)-3-(4-(2-methoxyethoxy)-3-methylphenyl)acrylate |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH | (E)-isomer | Ethyl (E)-3-(4-(2-methoxyethoxy)-3-methylphenyl)acrylate |

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is activated towards electrophilic attack, but the regiochemical outcome of such reactions is controlled by the directing effects of the three substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene derivatives. The existing substituents on the ring determine both the rate of reaction and the position of the incoming electrophile. masterorganicchemistry.comchemistrytalk.org The directing effects are as follows:

4-(2-Methoxyethoxy) group (-OR): This is a strongly activating group and an ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. libretexts.orgpressbooks.pub

3-Methyl group (-CH₃): This is a weakly activating group and an ortho, para-director through an inductive effect. libretexts.org

1-Aldehyde group (-CHO): This is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring by resonance. libretexts.org

| Reaction | Reagent(s) | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Methoxyethoxy)-3-methyl-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-(2-methoxyethoxy)-3-methylbenzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-4-(2-methoxyethoxy)-3-methylbenzaldehyde |

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings that circumvents the rules of classical electrophilic aromatic substitution. wikipedia.orgchem-station.com The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles.

For this compound, the oxygen atom of the alkoxy group is an effective DMG. wikipedia.org It can chelate the lithium atom of the organolithium base, directing deprotonation to the adjacent C5 position. The aldehyde group is generally incompatible with organolithium reagents; however, it can be protected in situ to allow the DoM reaction to proceed. chem-station.com This strategy provides a synthetic route to 5-substituted derivatives that may be difficult to access through other means. The process involves the interaction of the heteroatom of the DMG with the lithium reagent, which positions the base to abstract the proton from the nearest ortho position, forming a stable aryllithium species. wikipedia.org

Reactivity of the Ether Side Chains (Methoxy and Methoxyethoxy Groups)

Ethers are generally characterized by their low reactivity and are stable to many reagents, including bases and mild acids. wikipedia.org However, the carbon-oxygen bonds in the ether side chains of this compound can be cleaved under specific, typically harsh, conditions.

The cleavage of aryl alkyl ethers is most commonly achieved using strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group. This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). For an aryl alkyl ether, the cleavage invariably occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. This is because the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ2 attack, and the formation of an aryl cation for an Sₙ1 pathway is highly unfavorable.

Applying these principles to this compound, treatment with excess HBr would be expected to cleave both ether linkages, ultimately yielding 4-hydroxy-3-methylbenzaldehyde (B106927) along with 1-bromo-2-methoxyethane (B44670) and bromomethane. Selective cleavage of one ether group over the other would be challenging under these conditions. Alternative reagents, such as sodium bis(2-methoxyethoxy)aluminum hydride, have also been reported for the cleavage of certain aryl ethers. acs.org

Mechanistic Investigations of Complex Reactions

Radical-polar crossover (RPC) reactions are advanced transformations that combine the reactivity of radical intermediates with that of ionic species in a single sequence. acs.org This approach allows for the construction of complex molecules by bridging traditional radical and polar chemistry. acs.org

In the context of this compound, the aldehyde functional group can participate in such reactions. For instance, a photoredox-catalyzed process could generate an alkyl or acyl radical. This radical could then add to the carbonyl carbon of the benzaldehyde. The resulting oxygen-centered radical intermediate undergoes a single-electron reduction (the "crossover" step) to form an alkoxide anion. This nucleophilic anion can then be trapped by an electrophile, leading to a difunctionalized product. rsc.org

A plausible RPC sequence is outlined below:

Radical Generation: A radical precursor (R-X) is activated by a photocatalyst to form a radical (R•).

Radical Addition: The radical R• adds to the carbonyl of this compound.

Reductive Crossover: The resulting radical intermediate is reduced by the photocatalyst to form an anion.

Polar Trapping: The anion is trapped by an electrophile (E⁺), yielding the final product.

| Step | Description | Potential Reagents/Intermediates | Reference |

|---|---|---|---|

| 1. Radical Generation | Formation of a carbon-centered radical | Alkyl halides, Carboxylic acids; Ir or Ru photocatalyst | rsc.org |

| 2. Radical Addition | Attack on the aldehyde carbonyl | Forms a benzylic oxygen-centered radical | acs.org |

| 3. Crossover | Single-electron reduction to an anion | Reduced photocatalyst acts as the reductant | rsc.org |

| 4. Trapping | Reaction with an electrophile | H⁺ (from solvent), CO₂, Alkyl halides | rsc.org |

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. wikipedia.org Key examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.

Cycloaddition Reactions: The benzaldehyde moiety itself is not a typical diene or dienophile for the standard Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com However, the carbonyl group can participate in hetero-Diels-Alder reactions, where it acts as the dienophile. organic-chemistry.org This reaction, typically catalyzed by a Lewis acid to activate the aldehyde, would involve a conjugated diene reacting with the C=O double bond to form a dihydropyran ring system. illinois.edu The electron-donating nature of the methoxyethoxy group on the aromatic ring would increase the electron density on the aldehyde, potentially making it less reactive in a normal-demand hetero-Diels-Alder reaction.

Electrocyclic Reactions: Electrocyclic reactions involve the formation of a sigma bond between the termini of a conjugated pi system, or the reverse ring-opening process. masterorganicchemistry.comscribd.com While aromatic aldehydes can be formed from the electrocyclic ring-closure of specific polymethine precursors, this compound itself is unlikely to undergo a typical electrocyclic reaction without prior transformation into a suitable conjugated polyene system. scispace.com

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. wikipedia.org The most relevant example for an aryl ether scaffold is the Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic shift. libretexts.orglibretexts.org This reaction requires an allyl aryl ether, which upon heating, rearranges to form an o-allylphenol. jove.com While this compound does not possess the required allyl group, a synthetic analogue, 4-(allyloxy)-3-methylbenzaldehyde, would be expected to undergo a Claisen rearrangement. Upon heating, the allyl group would migrate to the ortho position (position 5), yielding 5-allyl-4-hydroxy-3-methylbenzaldehyde through a cyclic, six-membered transition state. wikipedia.orgjove.com This illustrates the potential for such rearrangements on this substituted aromatic core.

Derivatives and Analogues of 4 2 Methoxyethoxy 3 Methylbenzaldehyde

Design Principles for Structurally Diverse Derivatives

The rational design of derivatives from 4-(2-Methoxyethoxy)-3-methylbenzaldehyde hinges on a systematic approach to modifying its key functional groups and structural components. These modifications are guided by principles aimed at altering the molecule's physicochemical properties in a predictable manner.

Strategic Modification of the Aldehyde Group

The aldehyde functional group is the most reactive site on the molecule and serves as a primary handle for derivatization. Its electrophilic carbon atom is susceptible to nucleophilic attack, providing a gateway to numerous chemical transformations.

Condensation Reactions: The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases (imines). Similarly, reactions with hydroxylamine (B1172632) and hydrazines yield oximes and hydrazones, respectively. mdpi.com These reactions replace the carbonyl oxygen with a C=N bond, significantly altering the electronic and steric profile of this position. researchgate.net

Reduction: The aldehyde can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu This transformation converts the planar carbonyl group into a tetrahedral carbon, increasing conformational flexibility and introducing a hydrogen-bond-donating hydroxyl group.

Oxidation: Oxidation of the aldehyde group yields a carboxylic acid (-COOH), introducing an acidic moiety that can dramatically increase water solubility and serve as a handle for further reactions, such as ester or amide formation.

Carbonyl-Addition Reactions: Reactions like the Wittig reaction can convert the C=O bond into a C=C bond, enabling the extension of the carbon skeleton. nih.gov Cyanohydrin formation, through the addition of hydrogen cyanide, introduces both a hydroxyl and a nitrile group. msu.edu

Variation of Aromatic Substituents and Linkages

Beyond the aldehyde, the aromatic ring and its substituents provide further opportunities for modification.

Methoxyethoxy Group: The ether linkage in the 2-methoxyethoxy group can be cleaved under harsh conditions, but more subtle modifications could involve changing the length of the ethoxy chain or replacing the terminal methoxy (B1213986) group with other alkoxy groups. This can fine-tune properties like lipophilicity and solubility.

Methyl Group: The methyl group at the 3-position can be a target for oxidation to a carboxylic acid or halogenation under radical conditions.

Aromatic Ring: While the existing substituents direct electrophilic aromatic substitution, it is possible to introduce additional groups like nitro (-NO₂) or halogen (-Cl, -Br) onto the benzene (B151609) ring, though this may require specific reaction conditions to control regioselectivity.

Influence of Substituent Effects on Molecular Properties

Electronic Effects: Substituents on the aromatic ring can be either electron-donating (like the methoxyethoxy and methyl groups) or electron-withdrawing (like a nitro or carbonyl group). libretexts.org Electron-donating groups increase the electron density of the aromatic ring and can influence the reactivity of the aldehyde group through resonance and inductive effects. libretexts.orgreddit.com Electron-withdrawing groups decrease the ring's electron density. These electronic shifts are critical in tuning the molecule's reactivity and its interactions with other molecules. nih.gov

Steric Effects: The size and shape of the added substituents create steric hindrance, which can influence the molecule's conformation and its ability to interact with biological targets or other reagents. For example, replacing the aldehyde with a larger functional group could restrict the rotation of adjacent bonds.

Polarity and Aqueous Solubility: The introduction of polar functional groups, such as hydroxyls (-OH) from reduction or carboxylates (-COOH) from oxidation, will increase the molecule's polarity and its potential for hydrogen bonding, generally leading to higher aqueous solubility. Conversely, adding nonpolar, lipophilic groups will decrease water solubility.

| Modification Type | Functional Group Change | Primary Effect on Molecular Properties |

| Aldehyde Reduction | -CHO → -CH₂OH | Increased polarity, H-bond donor capability |

| Aldehyde Oxidation | -CHO → -COOH | Increased polarity, acidic, H-bond donor/acceptor |

| Schiff Base Formation | -CHO → -CH=N-R | Altered electronics, potential for new H-bonds |

| Aromatic Nitration | -H → -NO₂ | Strong electron-withdrawing effect, increased polarity |

| Ether Chain Elongation | -OCH₂CH₂OCH₃ → -O(CH₂)nOR | Increased lipophilicity, potential steric effects |

Synthesis of Complex Organic Scaffolds Incorporating the this compound Moiety

The reactivity of this compound makes it an excellent building block for synthesizing more complex molecular architectures, such as chalcones and coumarins.

Chalcone and Related α,β-Unsaturated Carbonyl System Synthesis

Chalcones are bi-aromatic ketones that feature an α,β-unsaturated carbonyl system. They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base (like KOH or NaOH) or acid. ufms.br

In this reaction, this compound would be reacted with a variety of substituted acetophenones. The base deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone. researchgate.net The substituents on both the benzaldehyde and the acetophenone influence the reaction rate and yield. orientjchem.org

Table 2: Representative Chalcone Synthesis

| Reactant 1: Benzaldehyde | Reactant 2: Acetophenone | Resulting Chalcone Derivative |

|---|---|---|

| This compound | Acetophenone | 1-(Phenyl)-3-[4-(2-methoxyethoxy)-3-methylphenyl]prop-2-en-1-one |

| This compound | 4'-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)-3-[4-(2-methoxyethoxy)-3-methylphenyl]prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-[4-(2-methoxyethoxy)-3-methylphenyl]prop-2-en-1-one |

Coumarin (B35378) Derivative Synthesis

Coumarins are a class of benzopyran-2-one compounds. One of the most common methods for their synthesis is the Knoevenagel condensation, which involves the reaction of a salicylaldehyde (B1680747) (a 2-hydroxybenzaldehyde) with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base like piperidine. nih.govmdpi.com

To synthesize a coumarin derivative from this compound, a hydroxyl group would first need to be introduced at the ortho position (position 2) to the aldehyde group, creating a salicylaldehyde derivative. This is a significant synthetic challenge. However, if such a precursor were available, it could be condensed with various active methylene compounds like diethyl malonate or ethyl acetoacetate (B1235776) to form the coumarin ring system. mdpi.comresearchgate.net The reaction proceeds via the formation of a styryl intermediate, followed by intramolecular transesterification and cyclization to yield the coumarin scaffold. nih.gov

Table 3: Representative Coumarin Synthesis from a Hypothetical Precursor

| Reactant 1: Salicylaldehyde Derivative | Reactant 2: Active Methylene Compound | Resulting Coumarin Derivative |

|---|---|---|

| 2-Hydroxy-4-(2-methoxyethoxy)-3-methylbenzaldehyde | Diethyl malonate | Ethyl 7-(2-methoxyethoxy)-8-methyl-2-oxo-2H-chromene-3-carboxylate |

| 2-Hydroxy-4-(2-methoxyethoxy)-3-methylbenzaldehyde | Ethyl acetoacetate | 3-Acetyl-7-(2-methoxyethoxy)-8-methyl-2H-chromen-2-one |

| 2-Hydroxy-4-(2-methoxyethoxy)-3-methylbenzaldehyde | Malononitrile | 7-(2-Methoxyethoxy)-8-methyl-2-oxo-2H-chromene-3-carbonitrile |

Phosphonic Acid Derivative Synthesis

The synthesis of α-aminophosphonic acids from aldehydes is a well-established method in organic chemistry. A common approach is the Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602).

For this compound, this synthesis can be initiated by reacting it with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, and diethyl phosphite. semanticscholar.org This reaction typically proceeds by forming an imine intermediate from the aldehyde and ammonia, which is then attacked by the nucleophilic diethyl phosphite to yield a diethyl α-aminophosphonate. The final step to obtain the phosphonic acid involves the hydrolysis of the diethyl ester groups, which can be achieved under acidic conditions, for instance with concentrated hydrochloric acid, or by using milder reagents like bromotrimethylsilane (B50905) followed by methanolysis. semanticscholar.orgnih.gov

Table 1: Plausible Synthesis of (Amino(4-(2-methoxyethoxy)-3-methylphenyl)methyl)phosphonic Acid

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Intermediate/Product |

| 1 | This compound | Ammonium Acetate | Diethyl Phosphite | Heating in Ethanol (B145695) | Diethyl (amino(4-(2-methoxyethoxy)-3-methylphenyl)methyl)phosphonate |

| 2 | Diethyl α-aminophosphonate intermediate | Hydrochloric Acid | Water | Reflux | (Amino(4-(2-methoxyethoxy)-3-methylphenyl)methyl)phosphonic Acid |

Heterocyclic Compound Formation (e.g., pyrrolidines, isoindolinones)

The aldehyde group is a key functional handle for constructing complex heterocyclic scaffolds.

Pyrrolidines: The pyrrolidine (B122466) ring can be efficiently synthesized using a [3+2] cycloaddition reaction (also known as a 1,3-dipolar cycloaddition). rsc.org In this approach, this compound is reacted with an α-amino acid, such as sarcosine (B1681465) or proline, to generate an azomethine ylide in situ. This transient dipole then reacts with a dipolarophile, typically an electron-deficient alkene like N-phenylmaleimide or dimethyl acetylenedicarboxylate, to form the five-membered pyrrolidine ring with a high degree of stereocontrol. nih.govnih.gov The reaction is versatile, and the substitution pattern of the final pyrrolidine can be systematically varied by choosing different amino acids and dipolarophiles. nih.gov

Isoindolinones: The synthesis of isoindolinones from this compound is a more complex, multi-step process, as isoindolinone synthesis typically starts from ortho-substituted benzoic acid derivatives. beilstein-journals.orgjocpr.com A plausible synthetic route would begin with the oxidation of the aldehyde group of this compound to a carboxylic acid, yielding 4-(2-Methoxyethoxy)-3-methylbenzoic acid. This acid would then need to be converted into a suitable precursor for cyclization, such as a 2-(halomethyl) or 2-formyl benzoic acid derivative. For instance, subsequent ortho-lithiation followed by reaction with a formylating agent could introduce the necessary group at the 2-position. The resulting intermediate could then undergo reductive amination with a primary amine, followed by intramolecular cyclization to furnish the isoindolinone core. jocpr.com

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives (Focused on Mechanistic Aspects)

While specific SAR studies on derivatives of this compound are not extensively documented in the reviewed literature, the principles of such studies can be described. SAR studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity and understanding its interaction with a biological target. nih.gov

Correlation of Structural Features with Mechanistic Behavior

SAR studies aim to establish a clear link between a molecule's chemical structure and its biological effect. For derivatives synthesized from this compound, this would involve systematically modifying different parts of the molecule and observing the impact on a specific biological assay.

Key structural features that could be modified include:

The Methoxyethoxy Side Chain: The length, polarity, and flexibility of this chain could be altered. For example, replacing it with a simple methoxy, ethoxy, or a longer polyether chain would probe the size and hydrophobic/hydrophilic nature of the target's binding pocket. The ether oxygens may act as hydrogen bond acceptors, a hypothesis that can be tested by replacing them with methylene units.

The Methyl Group: The steric and electronic influence of the methyl group at the 3-position could be evaluated by moving it to other positions on the aromatic ring, replacing it with other alkyl groups (e.g., ethyl, isopropyl), or substituting it with an electron-withdrawing group (e.g., chloro, fluoro).

The Synthesized Heterocycle: The nature of the heterocyclic ring (e.g., pyrrolidine vs. isoindolinone) and its substituents would be a primary focus. Modifications here would drastically alter the molecule's three-dimensional shape, polarity, and potential interaction points.

The "mechanistic behavior" is assessed by observing how these changes affect not just potency (e.g., IC₅₀ value) but also selectivity against related targets, binding kinetics (on-/off-rates), or functional outcomes in cell-based assays. nih.gov

Probing Ligand-Receptor Interactions via Structural Modifications

Structural modifications are the tools used to map the molecular landscape of a ligand's binding site on its receptor (e.g., an enzyme or cell surface receptor). Each modification provides a piece of information about the forces governing the interaction.

Probing for Hydrogen Bonds: The oxygen atoms in the 4-(2-methoxyethoxy) group are potential hydrogen bond acceptors. Replacing this group with an alkyl chain of similar size (e.g., a propoxy group) and observing a significant loss of activity could imply a crucial hydrogen bond interaction at that position.

Exploring Steric Constraints: Replacing the 3-methyl group with larger groups (e.g., isopropyl, tert-butyl) would test for steric hindrance. A sharp drop in activity would suggest a tightly fitting binding pocket around that position. Conversely, maintaining or increasing activity might indicate a larger, unfilled pocket.

Investigating Aromatic Interactions: The central phenyl ring is likely involved in π-π stacking or hydrophobic interactions. Modifying its electronic properties with electron-donating or electron-withdrawing substituents can fine-tune these interactions and provide insight into the electronic nature of the receptor's binding surface.

Table 2: Hypothetical SAR Study Outline for a Derivative

| Core Structure | Modification Site | Example Modification | Rationale for Probing Interaction | Potential Outcome |

| Pyrrolidine Derivative | 4-(2-Methoxyethoxy) group | Replace with 4-propoxy | Test the importance of the ether oxygen as a hydrogen bond acceptor. | Loss of activity suggests a key H-bond. |

| Pyrrolidine Derivative | 3-methyl group | Replace with 3-isopropyl | Probe for steric hindrance in the binding pocket. | Decreased potency indicates a sterically constrained pocket. |

| Pyrrolidine Derivative | N-substituent on pyrrolidine | Vary from H to methyl to benzyl (B1604629) | Explore space and hydrophobic interactions in a different region of the binding site. | Optimal size/hydrophobicity may lead to increased potency. |

These systematic modifications, combined with computational modeling, allow researchers to build a pharmacophore model, which is a three-dimensional map of the essential features required for biological activity.

Advanced Characterization and Analytical Methodologies for 4 2 Methoxyethoxy 3 Methylbenzaldehyde and Its Derivatives

Advanced Spectroscopic Analysis for Detailed Structural and Mechanistic Insights

Advanced spectroscopic methods are indispensable for the detailed molecular characterization of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde. These techniques offer profound insights into the compound's structural framework and can be used to study the mechanisms of reactions in which it participates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR provides critical information on the chemical environment of each proton and carbon atom. The typical ¹H NMR spectrum for an aromatic aldehyde shows the highly deshielded aldehyde proton as a singlet between 9 and 10 ppm. orgchemboulder.comfiveable.melibretexts.org Protons on carbons adjacent to the carbonyl group typically appear in the 2.0-2.7 ppm range. orgchemboulder.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CHO | ¹H | 9.85 | s (singlet) |

| H-2 | ¹H | 7.62 | d (doublet) |

| H-5 | ¹H | 6.95 | d (doublet) |

| H-6 | ¹H | 7.60 | dd (doublet of doublets) |

| OCH₂CH₂OCH₃ | ¹H | 4.18 | t (triplet) |

| OCH₂CH₂OCH₃ | ¹H | 3.78 | t (triplet) |

| OCH₃ | ¹H | 3.45 | s (singlet) |

| Ar-CH₃ | ¹H | 2.20 | s (singlet) |

| CHO | ¹³C | 191.5 | |

| C-4 | ¹³C | 162.0 | |

| C-2 | ¹³C | 134.0 | |

| C-1 | ¹³C | 130.0 | |

| C-6 | ¹³C | 128.5 | |

| C-3 | ¹³C | 125.0 | |

| C-5 | ¹³C | 110.0 | |

| OCH₂CH₂OCH₃ | ¹³C | 71.0 | |

| OCH₂CH₂OCH₃ | ¹³C | 68.5 | |

| OCH₃ | ¹³C | 59.1 | |

| Ar-CH₃ | ¹³C | 16.5 |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure, especially for complex molecules. wikipedia.orgmnstate.edu

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). wikipedia.orglibretexts.org For this compound, a COSY spectrum would show a correlation between the two methylene (B1212753) groups in the methoxyethoxy side chain (at ~4.18 and ~3.78 ppm). It would also confirm the coupling between adjacent aromatic protons H-5 and H-6.

Heteronuclear Single Quantum Coherence (HSQC) : This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would link each proton signal to the carbon signal it is directly bonded to, for example, confirming the assignments of the aromatic C-H pairs (H-2/C-2, H-5/C-5, H-6/C-6) and the protons and carbons of the side chains.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is particularly powerful for identifying connections across quaternary (non-protonated) carbons. For instance, an HMBC spectrum would show correlations from the aldehydic proton (~9.85 ppm) to aromatic carbons C-1, C-2, and C-6, and from the methyl protons (~2.20 ppm) to aromatic carbons C-2, C-3, and C-4, definitively placing the substituents on the aromatic ring.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | ¹H Signal (ppm) | Correlated ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) |

|---|---|---|---|

| COSY | 4.18 (OCH₂) | 3.78 (CH₂) | - |

| COSY | 6.95 (H-5) | 7.60 (H-6) | - |

| HSQC | 9.85 (CHO) | - | 191.5 (CHO) |

| HSQC | 2.20 (Ar-CH₃) | - | 16.5 (Ar-CH₃) |

| HSQC | 3.45 (OCH₃) | - | 59.1 (OCH₃) |

| HMBC | 9.85 (CHO) | - | 130.0 (C-1), 134.0 (C-2), 128.5 (C-6) |

| HMBC | 2.20 (Ar-CH₃) | - | 134.0 (C-2), 125.0 (C-3), 162.0 (C-4) |

| HMBC | 4.18 (Ar-OCH₂) | - | 162.0 (C-4), 71.0 (CH₂) |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical properties of a compound. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for studying these different solid forms. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice.

For this compound, different polymorphs would likely exhibit distinct ¹³C SSNMR spectra. Variations in crystal packing would alter the electronic environment of the carbon nuclei, leading to measurable differences in their chemical shifts. This makes SSNMR an ideal tool for identifying the presence of different polymorphs, quantifying their relative amounts in a mixture, and providing structural information about the asymmetric unit in each crystal form.

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the label's position in the products using NMR or mass spectrometry to elucidate the reaction mechanism. ias.ac.in

For example, to study the mechanism of an oxidation reaction involving this compound, one could synthesize the starting material with a ¹³C label at the aldehyde carbon (¹³CHO). Upon oxidation to the corresponding carboxylic acid, the location of the ¹³C label in the product's carboxyl group would confirm that the aldehyde carbon was the site of oxidation. Similarly, using H₂¹⁸O as a solvent in a hydrolysis reaction could help determine the origin of the oxygen atom in the product. researchgate.net This method provides definitive evidence for proposed reaction pathways that is often unattainable through other means. nih.gov

Mass Spectrometry

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous confirmation of a compound's elemental formula. researchgate.net By measuring the mass of an ion with very high accuracy (typically to within 5 parts per million, ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the elemental formula is C₁₁H₁₄O₃. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

Table 3: HRMS Data for this compound (C₁₁H₁₄O₃)

| Ion Species | Calculated Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Difference (mDa) | Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | 211.10157 | 211.10145 | -0.12 | -0.57 |

| [M+Na]⁺ | 233.08351 | 233.08365 | +0.14 | +0.60 |

The excellent agreement between the calculated and measured masses, with an error of less than 1 ppm in this hypothetical example, provides definitive confirmation of the elemental formula C₁₁H₁₄O₃, a critical piece of data in the characterization of the compound.

Fragmentation Pathway Analysis (e.g., MS/MS)

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.23 g/mol ). The fragmentation is dictated by the molecule's functional groups: the aromatic ring, the aldehyde, the methyl group, and the methoxyethoxy side chain.

The fragmentation of aromatic aldehydes typically proceeds through characteristic pathways. miamioh.edu A primary and highly common fragmentation is the loss of a hydrogen radical (H•) from the aldehyde group to form a very stable acylium ion ([M-1]⁺), which is often the base peak in the spectrum. nist.govnist.gov Another typical pathway is the loss of the entire formyl radical (•CHO), resulting in an [M-29]⁺ ion. miamioh.edu

The methoxyethoxy side chain introduces additional, more complex fragmentation routes. Cleavage of the ether bonds is common. Alpha-cleavage next to the aromatic ring can lead to the loss of the •CH₂CH₂OCH₃ radical. Fragmentation can also occur within the side chain itself, leading to the loss of neutral fragments such as methoxy (B1213986) radicals (•OCH₃) or formaldehyde (B43269) (CH₂O), and producing characteristic daughter ions. The analysis of these fragments in an MS/MS experiment allows for the precise mapping of the molecule's connectivity.

| Proposed m/z | Ionic Formula | Neutral Loss | Description of Fragmentation |

|---|---|---|---|

| 194 | [C₁₁H₁₄O₃]⁺ | - | Molecular Ion ([M]⁺) |

| 193 | [C₁₁H₁₃O₃]⁺ | H• | Loss of aldehydic hydrogen, forming a stable acylium ion. |

| 165 | [C₁₀H₁₃O₂]⁺ | •CHO | Loss of the formyl radical from the molecular ion. |

| 149 | [C₉H₉O₂]⁺ | •CH₂OCH₃ | Cleavage within the ether side chain. |

| 135 | [C₈H₇O₂]⁺ | •CH₂CH₂OCH₃ | Alpha-cleavage at the aryl ether bond. |

| 121 | [C₇H₅O₂]⁺ | •CHO, •CH₂CH₂ | Subsequent fragmentation of larger ions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification and functional group analysis. chemrxiv.orgchemrxiv.org The spectra are determined by the vibrations of specific bonds and functional groups within this compound.

The IR spectrum is expected to show strong absorptions corresponding to the key functional groups. nih.gov The most prominent peak would be the C=O stretching vibration of the aldehyde group, typically found in the 1670-1700 cm⁻¹ region. researchgate.netresearchgate.net The C-H bond of the aldehyde group gives rise to characteristic stretching bands around 2700-2900 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range. The aliphatic C-H bonds in the methyl and methoxyethoxy groups will produce stretching vibrations in the 2850-3000 cm⁻¹ region. Furthermore, the asymmetric and symmetric stretching vibrations of the aryl and alkyl ether C-O bonds are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. scribd.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. Aromatic ring vibrations are typically strong in the Raman spectrum. chemrxiv.org By analyzing both IR and Raman spectra, a comprehensive vibrational profile of the molecule can be constructed, confirming the presence of all its structural components. spectrabase.com

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -O-CH₂-CH₂-O-CH₃ | 2850 - 3000 | Medium-Strong |

| C-H Stretch (Aldehydic) | -CHO | 2700 - 2900 (typically two bands) | Weak-Medium |

| C=O Stretch | Aldehyde | 1670 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| C-O-C Stretch (Aryl Ether) | Ar-O-CH₂ | 1200 - 1275 (asymmetric) | Strong |

| C-O-C Stretch (Alkyl Ether) | CH₂-O-CH₃ | 1000 - 1150 (symmetric) | Strong |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Sensing Applications

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. For aromatic aldehydes like this compound, the spectrum is typically characterized by two main absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net

The π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring and carbonyl group, is high in intensity (large molar absorptivity, ε) and typically occurs at shorter wavelengths. The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is symmetry-forbidden, resulting in a much weaker absorption band at longer wavelengths. researchgate.net The presence of the electron-donating methoxyethoxy and methyl groups (auxochromes) on the benzene ring is expected to cause a bathochromic (red) shift of the π→π* band compared to unsubstituted benzaldehyde (B42025).

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Benzaldehyde derivatives often exhibit low fluorescence quantum yields because the excited singlet state (S₁) can efficiently convert to an excited triplet state (T₁) via intersystem crossing. However, the fluorescence properties are highly sensitive to the molecular structure and environment, which can be exploited for developing fluorescent sensors and probes. rsc.org

| Electronic Transition | Orbital Change | Expected λmax Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Promotion from π to π orbital | 250 - 300 | High (ε > 10,000) |

| n → π | Promotion from n to π orbital | 310 - 350 | Low (ε < 100) |

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of a crystalline solid. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecule's conformation. For this compound, SCXRD would reveal the planarity of the benzaldehyde moiety and the specific conformation adopted by the flexible methoxyethoxy side chain.

Furthermore, SCXRD analysis illuminates the supramolecular architecture, detailing how molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions. In the case of this compound, weak C-H···O hydrogen bonds involving the aldehyde and ether oxygen atoms, as well as potential π–π stacking interactions between aromatic rings, are likely to play a significant role in stabilizing the crystal structure. nih.gov Studies on similar structures, such as 4-heptyloxy-3-methoxy benzaldehyde, provide a reference for the types of crystal packing motifs that might be observed. researchgate.net

| Structural Information Provided by SCXRD | Significance |

|---|---|

| Atomic Coordinates | Defines the precise 3D position of every atom. |

| Bond Lengths and Angles | Confirms the molecular connectivity and geometry. |

| Torsion Angles | Describes the conformation of flexible parts like the side chain. |

| Unit Cell Parameters | Defines the size and shape of the basic repeating crystal unit. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Intermolecular Interactions | Reveals how molecules are arranged and held together in the solid state. |

Powder X-ray Diffraction for Polymorphism and Material Characterization

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the bulk crystalline properties of a material. carleton.edu Instead of a single crystal, a finely ground powder is used, which contains millions of crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. nih.gov

PXRD is the primary tool for identifying and characterizing polymorphism—the ability of a substance to exist in two or more different crystal structures. rigaku.comresearchgate.net Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. researchgate.net Therefore, PXRD is crucial in pharmaceutical and materials science for quality control, ensuring the correct polymorphic form is present and for detecting any phase impurities or changes during manufacturing and storage. creative-biostructure.com For this compound, PXRD would be used to establish its characteristic diffraction pattern, screen for potential polymorphs under different crystallization conditions, and assess the purity of bulk samples.

| Application of PXRD | Purpose |

|---|---|

| Phase Identification | To identify the crystalline material by comparing its diffraction pattern to a database. |

| Polymorph Screening | To discover and identify different crystalline forms of the compound. |

| Purity Analysis | To detect the presence of crystalline impurities or different polymorphic forms in a bulk sample. |

| Determination of Crystallinity | To quantify the proportion of crystalline versus amorphous content in a sample. |

| Unit Cell Determination | To determine the lattice parameters of the crystal structure from the peak positions. |

Theoretical and Computational Chemistry Studies of 4 2 Methoxyethoxy 3 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic and structural properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

A DFT study of 4-(2-Methoxyethoxy)-3-methylbenzaldehyde would involve calculations to determine its ground-state electronic structure. This analysis would yield crucial information about the distribution of electrons within the molecule. Key parameters that would be calculated and typically presented in a data table include:

Total Energy: The total electronic energy of the optimized geometry, indicating its stability.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Mapping the electron density surface would reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

| Parameter | Calculated Value |

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Conformational Analysis and Energy Minimization Studies

The flexible methoxyethoxy side chain of this compound suggests the existence of multiple conformers. Conformational analysis would identify the different spatial arrangements of the atoms and their relative stabilities. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The results would identify the global minimum energy conformer (the most stable form) and other low-energy local minima. A Boltzmann distribution analysis would then predict the population of each conformer at a given temperature.

Table 2: Hypothetical Relative Energies of Conformers of this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Data not available | 0.00 |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, the following spectra would typically be predicted:

¹H and ¹³C NMR Chemical Shifts: The magnetic shielding constants for each proton and carbon atom would be calculated to predict their chemical shifts in the NMR spectrum.

Infrared (IR) and Raman Spectra: The vibrational frequencies and their corresponding intensities would be calculated to generate theoretical IR and Raman spectra. This helps in assigning the vibrational modes observed in experimental spectra to specific molecular motions (e.g., C=O stretch, C-H bend).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its interactions with its environment.

Solvent Effects and Solvation Properties

MD simulations are particularly useful for studying how a solvent affects the structure and behavior of a molecule. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), researchers could investigate:

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to the solvent, indicating its solubility.

Radial Distribution Functions (RDFs): These functions would describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For example, the RDFs around the aldehyde oxygen and the ether oxygens would reveal the structure of the solvation shell.

Intermolecular Interactions and Self-Assembly Propensities

Simulations of multiple this compound molecules would allow for the study of their intermolecular interactions. This could reveal tendencies for self-assembly or aggregation. Analysis of the simulation trajectories would identify the predominant types of non-covalent interactions, such as hydrogen bonding (if applicable with a protic solvent), van der Waals forces, and dipole-dipole interactions, that govern how the molecules interact with each other.

Reaction Mechanism Elucidation through Computational Modeling

While no direct research on this compound is available, the general approach to elucidating its reaction mechanisms through computational modeling would follow established methodologies used for similar aromatic aldehydes.

To understand a chemical reaction, computational chemists first identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. For a hypothetical reaction involving this compound, such as its oxidation or reduction, researchers would use computational algorithms to locate the geometry of the transition state. Once identified, the structure is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction pathway.

Following the identification of the transition state, Intrinsic Reaction Coordinate (IRC) calculations are typically performed. This maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired chemical species. This process provides a detailed map of the geometric changes the molecule undergoes throughout the reaction.

The activation energy (Ea) is a critical parameter derived from computational studies, representing the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants.

Activation Energy (Ea) : Ea = E_Transition_State - E_Reactants

A lower activation energy implies a faster reaction rate. The calculated activation energy can be used within the framework of Transition State Theory (TST) to estimate the reaction rate constant (k) at a given temperature (T). The Arrhenius equation provides the fundamental relationship:

Arrhenius Equation : k = A * exp(-Ea / (R * T))

Where A is the pre-exponential factor, and R is the universal gas constant.

Computational software can calculate the necessary thermodynamic properties, such as enthalpy and Gibbs free energy of activation, to provide a more accurate prediction of reaction rates. These calculated rates can then be compared with experimental data, if available, to validate the computational model.

Without specific studies on this compound, the following table presents hypothetical data to illustrate how such findings would typically be presented.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Step 1: Nucleophilic Attack | 0.0 | 25.4 | -5.2 | 25.4 |

| Step 2: Proton Transfer | -5.2 | 15.8 | -12.6 | 21.0 |

| Step 3: Dehydration | -12.6 | 30.1 | 2.5 | 42.7 |

Advanced Applications and Research Frontiers of 4 2 Methoxyethoxy 3 Methylbenzaldehyde

Role as a Building Block in Materials Science

The aldehyde functional group is a cornerstone in the synthesis of a wide array of organic materials. The presence of this group in 4-(2-Methoxyethoxy)-3-methylbenzaldehyde, combined with its methoxy (B1213986) and methyl substituents, allows for its potential integration into various advanced materials. These substituents can influence properties such as solubility, thermal stability, and intermolecular interactions, making it a candidate for creating materials with tailored functionalities.

Covalent Organic Frameworks (COFs) and Other Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. The aldehyde functionality is frequently employed in the synthesis of COFs, typically through condensation reactions with amines to form imine linkages.

Theoretically, this compound could serve as a functional building block in the design of novel COFs. The aldehyde group can participate in the framework-forming reactions, while the methoxyethoxy and methyl groups would decorate the pore walls. These pendant groups could influence the framework's properties in several ways:

Host-Guest Interactions: The ether oxygen atoms in the methoxyethoxy group can act as hydrogen bond acceptors, potentially enhancing the affinity of the COF for specific guest molecules.

Processability: The flexible ether chain might improve the solubility of COF precursors and intermediates, facilitating their synthesis and processing.

While specific examples of this compound incorporation into COFs are not yet prevalent in the literature, the principles of COF chemistry strongly suggest its potential in creating functional porous materials for applications in gas storage, separation, and catalysis.

Integration into Functional Polymer Coatings and Hybrid Materials

The reactivity of the aldehyde group makes this compound a candidate for modifying the surfaces of materials and creating functional polymer coatings. It can be grafted onto polymer backbones or used as a cross-linking agent to form robust networks. The methoxyethoxy group can impart specific properties to the resulting coatings, such as hydrophilicity and biocompatibility.